molecular formula C21H23N5O B5985562 N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

货号 B5985562
分子量: 361.4 g/mol
InChI 键: ANTJXGYIBQOMDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-54175446, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

作用机制

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling and is involved in the dephosphorylation of insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. In addition, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. In addition, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce body weight and improve lipid metabolism in these models. These effects are likely due to the inhibition of PTP1B and the activation of the AMPK pathway. Furthermore, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce hepatic glucose production and improve hepatic insulin sensitivity, suggesting that it may be a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD) and other liver-related disorders.

实验室实验的优点和局限性

One of the main advantages of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its high potency and selectivity for PTP1B. This makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Furthermore, the long-term safety and efficacy of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent.

未来方向

For the research on N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide include the evaluation of its long-term safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of type 2 diabetes, NAFLD, and other metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide and its effects on other signaling pathways involved in glucose and lipid metabolism. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.

合成方法

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide was synthesized using a multi-step process that involved the reaction of 4-(1H-pyrazol-5-yl)aniline with 3-pyridinemethanol to form the intermediate N-(4-(1H-pyrazol-5-yl)phenyl)-3-pyridinemethanol. This intermediate was then coupled with 3-piperidinecarboxylic acid to form the final product, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide. The purity and identity of the compound were confirmed using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.

科学研究应用

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Furthermore, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce body weight and improve lipid metabolism in these models. These findings suggest that N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide may be a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

属性

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(24-19-7-5-17(6-8-19)20-9-11-23-25-20)18-4-2-12-26(15-18)14-16-3-1-10-22-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJXGYIBQOMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。